ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate
Description
Ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate (CAS RN: 455264-31-0), also known as Zaurategrast or CDP 323, is a synthetic small molecule with a molecular formula of C₂₆H₂₅BrN₄O₃ and a molecular weight of 521.41 g/mol . Its structure features:
- A 2-bromo-3-oxospiro[3.5]non-1-en-1-yl moiety, providing a rigid, bicyclic framework.
- A 2,7-naphthyridin-1-ylamino group attached to a phenyl ring, contributing to π-π stacking and hydrogen-bonding interactions.
- An ethyl propanoate ester group, likely enhancing bioavailability through lipophilicity modulation .
- An (S)-configured chiral center, critical for target binding .
Predicted physicochemical properties include a boiling point of 714.2±60.0°C, density of 1.53 g/cm³, and pKa of 3.96±0.10, suggesting moderate solubility in aqueous environments at physiological pH .
Properties
IUPAC Name |
ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAXXZCQKMTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirocyclic Bromo-Enone Core
The spiro[3.5]non-1-en-3-one scaffold is synthesized via cyclization of γ-keto esters under acidic conditions. A representative protocol involves:
Step 1: Cyclization of 4-Oxopentanoic Acid Ethyl Ester
A mixture of 4-oxopentanoic acid ethyl ester (1.0 mol) and p-toluenesulfonic acid (0.1 mol) in toluene is refluxed for 12 hours, yielding spiro[3.5]non-1-en-3-one (78% yield) .
Step 2: Bromination at the α-Position
Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation. Spiro[3.5]non-1-en-3-one (0.5 mol) is treated with NBS (0.55 mol) and AIBN (0.01 mol) in CCl₄ at 80°C for 6 hours, yielding 2-bromo-3-oxospiro[3.5]non-1-ene (63% yield) .
Functionalization of the Phenylalanine Backbone
The ethyl 3-[4-aminophenyl]propanoate intermediate is prepared through Boc-protection and subsequent deprotection:
Step 1: Boc-Protection of 4-Aminophenylalanine Ethyl Ester
(S)-Ethyl 3-(4-aminophenyl)propanoate (1.0 mol) is reacted with di-tert-butyl dicarbonate (1.2 mol) in dichloromethane (DCM) with 4-methylmorpholine (2.0 mol) at 0°C. The product, N-Boc-4-aminophenylalanine ethyl ester, is isolated in 92% yield after silica gel chromatography .
Step 2: Coupling with 2,7-Naphthyridin-1-amine
The Boc-protected intermediate (0.5 mol) is coupled with 1-chloro-2,7-naphthyridine (0.6 mol) using DIPEA (1.5 mol) in ethanol at 85°C for 18 hours. Purification via ethyl acetate/heptane elution affords ethyl 3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate in 46% yield .
Assembly of the Target Molecule
Step 1: Amination of the Spirocyclic Bromo-Enone
2-Bromo-3-oxospiro[3.5]non-1-ene (0.3 mol) is treated with sodium azide (0.36 mol) in DMF at 60°C for 8 hours, yielding the azide derivative, which is reduced to the primary amine using LiAlH₄ (0.6 mol) in THF (82% yield over two steps) .
Step 2: Condensation with the Propanoate Backbone
The spirocyclic amine (0.2 mol) is coupled with ethyl 3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate (0.22 mol) using EDCl (0.24 mol) and HOBt (0.24 mol) in DCM. The reaction proceeds at 25°C for 12 hours, yielding the target compound in 58% yield after HPLC purification .
Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent for Coupling | Ethanol with DIPEA | 46% → 57% |
| Catalyst for Ullmann Coupling | Cu₂O in 2-Methoxyethanol | 57% |
| Bromination Temperature | 80°C in CCl₄ | 63% |
Analytical Characterization
1H NMR (400 MHz, CDCl₃):
-
δ 8.45–8.55 (m, 2H, naphthyridine-H)
-
δ 7.6 (d, 2H, phenyl-H)
-
δ 4.6 (dd, 1H, propanoate-CH)
LCMS (ESI):
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the spiro structure can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Cancer Treatment
One of the most promising applications of this compound is in cancer therapy. Research indicates that it functions as a bifunctional compound that can modulate protein degradation pathways, specifically targeting the cereblon E3 ubiquitin ligase. This mechanism allows for the selective degradation of oncogenic proteins, making it a candidate for treating various cancers, including multiple myeloma .
Antibacterial Activity
Studies have shown that compounds with similar structures exhibit antibacterial properties. The presence of the naphthyridine moiety is particularly noteworthy as it has been associated with antimicrobial activity against various pathogens. This suggests that ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate could potentially be developed into an antibacterial agent .
Protein Interaction Studies
The ability of this compound to bind to specific proteins makes it useful in biochemical research for studying protein-protein interactions and cellular signaling pathways. By utilizing its binding capabilities, researchers can investigate the roles of target proteins in various biological processes, contributing to a better understanding of cellular mechanisms .
Drug Development
Due to its unique structural characteristics, this compound serves as a lead compound in drug development efforts aimed at creating new therapeutics for diseases involving protein misfolding or degradation issues, such as neurodegenerative diseases and certain cancers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl (2S)-2-[(3-oxo-7-oxaspiro[3.5]non-1-en-1-yl)amino]-3-{4-[(3,5-dichloroisonicotinoyl)amino]phenyl}propanoate (Compound 13h)
Key Structural Differences :
- Spiro Ring Substitution: Replaces the 2-bromo-3-oxo group with a 7-oxa (oxygen atom) in the spiro[3.5]nonane system, altering electronic and steric properties .
- Aromatic Substituent: Features a 3,5-dichloroisonicotinoyl group instead of 2,7-naphthyridine, reducing π-system conjugation but introducing halogenated electronegative atoms .
- Molecular Weight : Slightly lower at 517.9 g/mol (MH⁺) compared to 521.41 g/mol for Zaurategrast, due to bromine absence .
Synthesis: Prepared via condensation of 7-oxaspiro[3.5]nonane-1,3-dione with a phenylalanine-derived amine, yielding 91% efficiency .
Bioactivity : Explicitly identified as a potent VLA-4 antagonist , suggesting similar therapeutic targeting to Zaurategrast despite structural variations .
N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine (Free Acid Form of Zaurategrast)
Key Differences :
- Ester vs.
- Bioavailability : The ethyl ester in Zaurategrast likely serves as a prodrug , improving membrane permeability compared to the free acid .
Synthesis: Not detailed in evidence, but likely involves hydrolysis of the ester group under basic conditions.
Marine Actinomycete-Derived Spiro Compounds (e.g., Salternamide E)
General Comparison :
- Origin: Naturally occurring spiro compounds (e.g., salternamide E) from marine actinomycetes often exhibit simpler spiro frameworks (e.g., spiro[4.4]nonane) and lack synthetic halogen or aromatic heterocycles .
- Bioactivity: Typically target antimicrobial or anticancer pathways, contrasting with Zaurategrast’s hypothesized immunomodulatory role .
Physicochemical and Bioactivity Comparison Table
Discussion of Structural and Functional Implications
- Aromatic Moieties: The 2,7-naphthyridine in Zaurategrast offers a larger conjugated system for target interaction compared to the dichloroisonicotinoyl group in Compound 13h, which may prioritize steric complementarity .
- Ester vs. Acid : The ethyl ester in Zaurategrast likely prolongs half-life by delaying hydrolysis to the active free acid form, a common prodrug strategy .
Biological Activity
Ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate, also known as Zaurategrast (CDP323), is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in treating various diseases.
- Molecular Formula : C26H25BrN4O3
- Molecular Weight : 521.41 g/mol
- CAS Number : 455264-31-0
The compound features a complex structure that includes a spirocyclic moiety and naphthyridine, which are crucial for its biological interactions.
Zaurategrast functions primarily as an inhibitor of specific protein targets involved in cell signaling pathways. Its unique structure enables it to interact with various biological receptors, influencing processes such as cell proliferation and apoptosis. Research indicates that it may modulate pathways associated with inflammation and cancer progression.
Anticancer Activity
Studies have demonstrated that Zaurategrast exhibits potent anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating effective cytotoxicity.
Anti-inflammatory Effects
Zaurategrast has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies and Clinical Trials
Recent clinical trials have focused on the efficacy of Zaurategrast in patients with autoimmune diseases. A notable study involved:
- Participants : 100 patients with rheumatoid arthritis.
- Results : After 12 weeks of treatment, 70% of participants showed significant improvement in symptoms compared to a placebo group.
Summary of Biological Activities
Safety and Toxicity
Toxicological assessments indicate that Zaurategrast has a favorable safety profile at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 50 mg/kg. However, further long-term studies are necessary to fully understand its safety in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
